molecular formula C18H24ClNO B3086138 {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride CAS No. 1158516-29-0

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride

Cat. No.: B3086138
CAS No.: 1158516-29-0
M. Wt: 305.8 g/mol
InChI Key: ZEAAKLPPSDRYIM-UHFFFAOYSA-N
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Description

{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is a secondary amine hydrochloride salt characterized by a benzyloxy-substituted phenyl group at the ortho position and a branched 2-methylpropyl (isobutyl) alkyl chain. The compound is synthesized via alkylation of a benzyl-protected phenol intermediate followed by salt formation with hydrochloric acid. Key structural features include:

  • Ortho-substituted benzyloxy group: Enhances steric hindrance and may influence binding interactions in biological systems.
  • Hydrochloride salt: Improves aqueous solubility and crystallinity, making it suitable for pharmaceutical formulations .

The compound is listed in chemical supplier databases (e.g., SCHEMBL18997832, ZINC5817302) and is used as an intermediate in medicinal chemistry, particularly in the synthesis of receptor-targeting agents or enzyme inhibitors .

Properties

IUPAC Name

2-methyl-N-[(2-phenylmethoxyphenyl)methyl]propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO.ClH/c1-15(2)12-19-13-17-10-6-7-11-18(17)20-14-16-8-4-3-5-9-16;/h3-11,15,19H,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAAKLPPSDRYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=CC=C1OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound’s interaction with norepinephrine and dopamine transporters could affect several biochemical pathways. By inhibiting the reuptake of these neurotransmitters, the compound could enhance neurotransmission within the prefrontal cortex, an area of the brain thought to play a prominent role in attention and memory.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the presence of other reactive species in the environment.

Biological Activity

The compound {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The molecular formula of the compound is C16H24ClNOC_{16}H_{24}ClNO, indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms. The unique structure features a benzyloxy group attached to a phenyl ring and an amine functional group, which are critical for its biological interactions.

The mechanism of action for this compound is hypothesized to involve:

  • Receptor Binding : The amine group allows for interaction with various biological receptors, potentially modulating their activity.
  • Cell Membrane Permeability : The benzyloxy group enhances the compound's ability to cross cell membranes, facilitating intracellular actions.
  • Enzyme Interaction : It may interact with specific enzymes, influencing biochemical pathways relevant to therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are needed to confirm these findings.
  • Anticancer Activity : Structural similarities with known anticancer agents imply possible efficacy against cancer cell lines.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, which could be relevant given the compound's structural features .

1. Inhibition of Monoamine Oxidase (MAO)

A related study on compounds with similar structures demonstrated significant inhibition of MAO-B, an enzyme involved in neurotransmitter metabolism. For instance, a derivative showed an IC50 value of 0.062 µM against MAO-B, indicating potent inhibitory activity . This suggests that this compound may also share this property.

CompoundTarget EnzymeIC50 (µM)
3hMAO-B0.062
RasagilineMAO-B0.0953
SafinamideMAO-B0.0572

2. Antioxidant Activity

The antioxidant capacity of similar compounds was evaluated using the Oxygen Radical Absorbance Capacity (ORAC) assay. The results indicated promising antioxidant activities, which could contribute to neuroprotection and overall cellular health .

Potential Applications

Given its biological activity, this compound holds potential in various fields:

  • Pharmaceutical Development : As a precursor for novel drug candidates targeting neurodegenerative diseases or cancers.
  • Material Science : Its unique chemical structure may be utilized in developing advanced materials or polymers with specific properties.

Comparison with Similar Compounds

Substituent Position on the Aromatic Ring

Example Compound : {[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride (SCHEMBL9454849)

  • Structural Difference : Benzyloxy group at the meta position (C3) vs. ortho (C2) in the target compound.
  • Conformational Flexibility: Ortho substitution may restrict rotation of the benzyloxy group, leading to distinct pharmacophore geometries .

Alkyl Chain Variations

Example Compound: 2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide ()

  • Structural Difference : Acetamide group replaces the isobutyl chain.
  • Impact :
    • Polarity : The acetamide group introduces hydrogen-bonding capacity, increasing solubility but reducing lipophilicity.
    • Metabolic Stability : Amides are generally more resistant to oxidative metabolism than secondary amines .

Functional Group Modifications

Example Compound : (4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester ()

  • Structural Difference : Ester linkage and fused heterocyclic core vs. simple amine structure.
  • Impact: Prodrug Potential: The ester group may serve as a hydrolyzable prodrug moiety, releasing the active carboxylic acid in vivo. Target Specificity: The pyrrolo-pyridazine scaffold could enhance selectivity for enzymes like phosphodiesterases or kinases .

Tabulated Comparison of Key Analogs

Compound Name Benzyloxy Position Alkyl/Amino Group Functional Group Key Applications
{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride Ortho (C2) Isobutyl Secondary amine (HCl) Pharmaceutical intermediate
{[3-(Benzyloxy)phenyl]methyl}(propan-2-yl)amine hydrochloride Meta (C3) Isopropyl Secondary amine (HCl) Research chemical
2-({[4-(Benzyloxy)phenyl]methyl}amino)acetamide Para (C4) Acetamide Primary amine Enzyme inhibitor studies
(4aR)-1-[(3-Chloro-4-phenylmethoxyphenyl)methyl]-...2-methylpropyl ester Para (C4) Isobutyl ester Ester, heterocyclic Kinase inhibitor prodrug

Discussion of Research Implications

  • Ortho vs. Meta Benzyloxy Substitution : Ortho-substituted analogs may exhibit enhanced steric interactions in receptor binding pockets, as seen in dopamine D2 receptor ligands where substituent position dictates antagonist potency .
  • Salt vs. Free Base : Hydrochloride salts are preferred in drug development for enhanced stability and solubility, though free bases may offer advantages in lipid-based formulations .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of {[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, apply factorial designs to assess variables like reaction temperature, solvent polarity, and catalyst loading. Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing experimental conditions . Validate predictions with HPLC or GC-MS to monitor reaction progress and purity .

Q. How can researchers characterize the structural and purity profiles of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR (¹H/¹³C) to confirm the benzyloxy and isobutyl substituents.
  • X-ray crystallography for absolute configuration verification, especially if chiral centers are present (common in amine derivatives) .
  • HPLC with UV/RI detection to assess purity (>98% recommended for pharmacological studies). Reference standards from pharmacopeial guidelines (e.g., USP) ensure reproducibility .

Q. What protocols ensure stability during storage and handling?

  • Methodological Answer : Store lyophilized samples at -20°C in moisture-proof containers to prevent hydrochloride salt degradation. For in-solution storage, use inert solvents (e.g., DMSO) at -80°C and validate stability via periodic LC-MS analysis. Degradation products (e.g., free amine or benzyl alcohol) should be quantified using validated chromatographic methods .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved?

  • Methodological Answer : Perform multivariate analysis to identify hidden variables (e.g., trace moisture, oxygen levels). Use kinetic modeling to differentiate rate-determining steps from side reactions. Cross-reference computational simulations (e.g., transition state energy barriers) with experimental data to reconcile discrepancies .

Q. What mechanistic insights guide the optimization of enantioselective synthesis?

  • Methodological Answer : Employ density functional theory (DFT) to model stereochemical outcomes under varying chiral catalysts (e.g., BINAP-metal complexes). Validate with circular dichroism (CD) spectroscopy. Kinetic resolution studies can isolate dominant pathways, while isotopic labeling (e.g., ²H or ¹³C) tracks bond reorganization .

Q. How do researchers assess the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Conduct in vitro binding assays (e.g., SPR or fluorescence polarization) to measure affinity (Kd). For receptor targets, use radioligand displacement assays with tritiated analogs. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated via mutagenesis studies on key residues .

Q. What computational tools predict physicochemical properties relevant to pharmacokinetics?

  • Methodological Answer : Use QSAR models to estimate logP, solubility, and pKa. Software like Schrödinger’s QikProp or ACD/Labs integrates quantum mechanical calculations to predict absorption and blood-brain barrier permeability. Validate predictions with in vitro Caco-2 cell assays .

Data Contradiction and Reproducibility

Q. How should researchers address variability in biological assay results?

  • Methodological Answer : Implement standardized positive/negative controls (e.g., known agonists/antagonists) across assays. Use Bayesian statistical models to account for batch effects or inter-lab variability. Share raw data and protocols via repositories like Zenodo to enhance reproducibility .

Q. What strategies validate synthetic routes when scaling from milligram to gram quantities?

  • Methodological Answer : Apply quality-by-design (QbD) principles:
  • Use PAT (Process Analytical Technology) tools (e.g., in-line FTIR) to monitor intermediates in real time.
  • Conduct stress testing (e.g., thermal, pH extremes) to identify critical quality attributes (CQAs).
  • Compare impurity profiles at different scales using high-resolution mass spectrometry (HRMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride
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{[2-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine hydrochloride

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